molecular formula C13H10BrN3O3S3 B2658147 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1327316-42-6

5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2658147
CAS No.: 1327316-42-6
M. Wt: 432.33
InChI Key: ZEFUQQLOSHVRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-oxadiazole derivative featuring a bromothiophene sulfonyl group linked to an azetidine ring and a thiophene substituent. Its structural complexity arises from the sulfonyl bridge connecting the azetidine and bromothiophene moieties, which likely enhances electronic and steric properties critical for biological interactions. While direct synthesis details are sparse in the provided evidence, analogous 1,2,4-oxadiazole compounds (e.g., ) are synthesized via cyclization reactions involving amidoxime intermediates or nucleophilic substitutions, suggesting similar routes for this compound .

Properties

IUPAC Name

5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3S3/c14-10-3-4-11(22-10)23(18,19)17-6-8(7-17)13-15-12(16-20-13)9-2-1-5-21-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFUQQLOSHVRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a novel derivative belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H11BrN3O3SC_{15}H_{11}BrN_3O_3S, with a molecular weight of approximately 460.8 g/mol. The structure features a sulfonamide group, a bromothiophene moiety, and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of 1,2,4-oxadiazole derivatives have been extensively studied, revealing significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through multiple pathways. For instance:

  • Mechanism of Action : Compounds similar to the target molecule have been reported to activate the p53 signaling pathway and induce caspase-dependent apoptosis in various cancer cell lines such as MCF-7 and U-937 .
  • Case Study : A related compound demonstrated IC50 values significantly lower than that of doxorubicin against human leukemia cell lines, indicating enhanced cytotoxicity .
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-710.38Induction of apoptosis via p53 activation
DoxorubicinMCF-720.0DNA intercalation

Antimicrobial Activity

1,2,4-Oxadiazole derivatives have also exhibited promising antimicrobial properties:

  • Antibacterial and Antifungal Effects : Certain derivatives have shown potent activity against various bacterial strains and fungi. For example, some compounds displayed IC50 values significantly lower than standard antibiotics .
CompoundTarget OrganismIC50 (µM)Reference Drug
5-(Bromothiophen)E. coli0.95Tetracycline
5-(Bromothiophen)Candida albicans0.98Fluconazole

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives is notable:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
  • Case Study : A series of sulfonamide-based oxadiazoles showed significant anti-inflammatory activity with IC50 values around 110 µM .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects
  • BI71990 (): Replaces the sulfonyl group with a 5-bromofuran-2-carbonyl moiety.
  • Compound 34 () : Features a vinyl linker between bromothiophene and a 3-chlorophenyl group. The absence of an azetidine ring and sulfonyl bridge simplifies the structure but may reduce conformational rigidity, impacting target selectivity .
  • Title compound in : Contains a 1,3,4-oxadiazole core with bromothiophene and phenothiazine substituents. The extended π-conjugation system in this derivative enhances planarity, which could improve stacking interactions in enzyme binding pockets .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 1,2,4-oxadiazole Bromothiophene sulfonyl, azetidine, thiophene ~420 (estimated)
BI71990 1,2,4-oxadiazole Bromofuran carbonyl, azetidine 380.22
Compound 34 1,2,4-oxadiazole Bromothiophene vinyl, 3-chlorophenyl Not reported
Compound 1,3,4-oxadiazole Bromothiophene, phenothiazine 537.40
Pharmacological and Biochemical Profiles
  • Compound 34 () : Exhibits inhibitory activity with an IC50 of 9.1 ± 1.3 μM against an unspecified target, attributed to its planar structure and halogenated aromatic groups enhancing hydrophobic interactions .
  • 14b (): A benzo[b]thiophene-containing oxadiazole with moderate yield (40%).
  • Target Compound: No direct activity data are provided, but the sulfonyl group may mimic phosphate moieties in enzyme substrates, a feature exploited in kinase inhibitors .
Physicochemical and Crystallographic Properties
  • Compound : Crystallographic analysis (SHELX-refined) reveals three planar fragments, including the oxadiazole ring, enhancing stability and π-π interactions .

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis involves:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole core via reaction of a nitrile precursor with hydroxylamine, followed by cyclization under acidic conditions .
  • Sulfonation : Introducing the 5-bromothiophene sulfonyl group to the azetidine ring using sulfonyl chlorides in anhydrous solvents (e.g., DCM) under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMSO/water mixtures .

Q. Which spectroscopic techniques confirm structural integrity?

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and integration ratios (e.g., thiophene protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography : Resolve bond angles and planarity of heterocyclic rings (e.g., oxadiazole ring dihedral angles < 5°) .
  • IR : Confirm sulfonyl (S=O stretch at ~1350 cm1^{-1}) and oxadiazole (C=N stretch at ~1600 cm1^{-1}) functionalities .

Q. How should the compound be stored for long-term stability?

  • Store at -20°C in airtight, light-protected containers to prevent sulfonyl group hydrolysis or thiophene ring oxidation. Short-term storage (1–2 weeks) at -4°C is acceptable .

Advanced Research Questions

Q. How can computational methods predict reactivity of the sulfonyl azetidine moiety?

  • DFT calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as H-bond acceptor) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using crystal structure data (PDB ID from ) to guide SAR studies.

Q. What strategies resolve NMR data discrepancies between theory and experiment?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., azetidine vs. thiophene protons) .
  • Isotopic labeling : Use 15N^{15}N-labeled precursors to clarify nitrogen environments in the oxadiazole ring .

Q. How to design experiments for pH/temperature stability profiling?

  • Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC and identify byproducts (e.g., sulfonic acid derivatives) .
  • Kinetic modeling : Calculate activation energy (EaE_a) for decomposition using Arrhenius plots .

Q. What role does the bromothiophene group play in electronic properties?

  • X-ray data : Bromine’s electron-withdrawing effect increases planarity of the thiophene-sulfonyl-azetidine system, enhancing π-π stacking (evidenced by shortened intermolecular distances in ).
  • Cyclic voltammetry : Measure redox potentials to assess electron-deficient behavior for charge-transfer applications.

Q. How to optimize regioselectivity during oxadiazole ring formation?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to direct cyclization toward the 1,2,4-oxadiazole isomer .
  • Reaction monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.